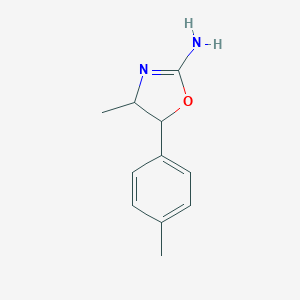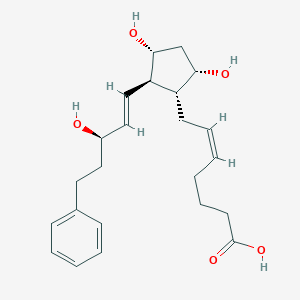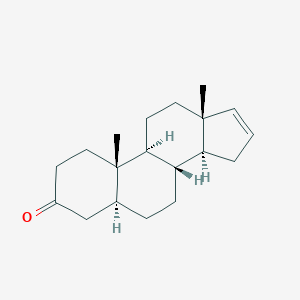
5α-Androst-16-en-3-ona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La 5α-androsta-16-eno-3-ona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de referencia en química analítica para el desarrollo de métodos de detección y cuantificación.
Biología: Se estudia por su papel como feromona en el comportamiento y la comunicación de los animales.
Medicina: La investigación explora sus posibles efectos en la fisiología humana y su papel en ciertas condiciones médicas.
Mecanismo De Acción
El mecanismo de acción de la 5α-androsta-16-eno-3-ona implica su interacción con receptores olfativos específicos en la cavidad nasal. En los cerdos, se une a los receptores del órgano vomeronasal, desencadenando una cascada de señales neuronales que conducen a cambios de comportamiento en las hembras . En los humanos, sus efectos están menos bien comprendidos, pero se cree que influyen en el comportamiento social y sexual a través de vías olfativas similares .
Compuestos similares:
5α-androsta-16-eno-3α-ol (androstenol): Este compuesto tiene un olor almizclado y también es una feromona que se encuentra en la saliva de los verracos.
5α-androsta-16-eno-3β-ol: Otro compuesto relacionado con funciones feromonales similares.
Singularidad: La 5α-androsta-16-eno-3-ona es única debido a su distintivo olor a orina y su papel específico en la comunicación feromonal en los cerdos. Su alta concentración en la saliva de los verracos sexualmente excitados lo convierte en un potente estimulante del comportamiento estro en las hembras .
Análisis Bioquímico
Biochemical Properties
5alpha-Androst-16-en-3-one is involved in several biochemical reactions, primarily as a pheromone. It interacts with various receptors and enzymes, influencing a wide array of biochemical processes. For instance, it binds to membrane-enriched fractions of olfactory epithelium in boars and rats, suggesting the presence of a glycoprotein binding protein . Additionally, it has been shown to affect oxytocin release in oestrous sows . These interactions highlight the compound’s role in modulating receptor activity and signal transduction pathways.
Cellular Effects
5alpha-Androst-16-en-3-one exerts several effects on different cell types and cellular processes. In pigs, it is known to stimulate oestrous behavior in females when exhaled by sexually excited boars . This compound influences cell signaling pathways, particularly those related to reproductive behavior. It also affects gene expression and cellular metabolism, as evidenced by its role in modulating oxytocin release . These cellular effects underscore the compound’s importance in reproductive and social behaviors.
Molecular Mechanism
At the molecular level, 5alpha-Androst-16-en-3-one exerts its effects through specific binding interactions with receptors and enzymes. Its unique molecular configuration, with a double bond at the 16th carbon position and a ketone group at the 3rd carbon, is crucial for these interactions . The compound modulates receptor activity and signal transduction pathways, influencing various biochemical processes. For example, it binds to olfactory receptors in the nasal epithelium, triggering a cascade of signaling events that lead to behavioral responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5alpha-Androst-16-en-3-one can vary over time. Studies have shown that its concentration in saliva can fluctuate based on seasonal variations in gonadal function . Additionally, the compound’s stability and degradation over time can impact its long-term effects on cellular function. For instance, higher concentrations of 5alpha-Androst-16-en-3-one have been observed during the mating season, correlating with increased sexual activity in boars .
Dosage Effects in Animal Models
The effects of 5alpha-Androst-16-en-3-one can vary with different dosages in animal models. In pigs, higher concentrations of the compound in saliva have been associated with more potent stimulation of oestrous behavior in females . Excessive doses may lead to adverse effects, such as altered meat quality and sensory properties in pork . These findings highlight the importance of dosage in determining the compound’s effects on animal behavior and physiology.
Metabolic Pathways
5alpha-Androst-16-en-3-one is involved in the steroidogenesis pathway, where it is synthesized and metabolized. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role as a pheromone also suggests its involvement in pathways related to chemical communication and signaling. Understanding these metabolic pathways is crucial for elucidating the compound’s broader biological functions.
Transport and Distribution
Within cells and tissues, 5alpha-Androst-16-en-3-one is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . For example, its presence in boar saliva and human sweat indicates its distribution in exocrine glands, where it can be exhaled or secreted . These transport and distribution mechanisms are essential for the compound’s role in chemical communication.
Subcellular Localization
The subcellular localization of 5alpha-Androst-16-en-3-one is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, its interaction with olfactory receptors in the nasal epithelium suggests its localization in sensory cells involved in detecting pheromones . Understanding its subcellular localization is key to elucidating its molecular mechanisms of action.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 5α-androsta-16-eno-3-ona se puede sintetizar a través de varios procesos químicos. Un método común implica el uso de la 5α-reductasa de Treponema denticola, que convierte la estructura 3-oxo-4-eno en productos de 5α-reductasa . El compuesto también se puede cuantificar en varios tejidos grasos utilizando análisis de cromatografía de gases-espectrometría de masas (GC-MS) .
Métodos de producción industrial: En entornos industriales, la 5α-androsta-16-eno-3-ona se produce a menudo mediante métodos biotecnológicos. Por ejemplo, se puede derivar de los fitoesteroles utilizando cepas microbianas específicas que facilitan el proceso de conversión .
Análisis De Reacciones Químicas
Tipos de reacciones: La 5α-androsta-16-eno-3-ona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de varios productos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que resulta en formas reducidas del compuesto.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de derivados sustituidos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, iones hidróxido, aminas).
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Comparación Con Compuestos Similares
5A-androsta-16-ene-3α-ol (androstenol): This compound has a musk-like odor and is also a pheromone found in boar saliva.
5A-androsta-16-ene-3β-ol: Another related compound with similar pheromonal functions.
Uniqueness: 5A-androsta-16-ene-3-one is unique due to its distinct urine-like odor and its specific role in pheromonal communication in pigs. Its high concentration in the saliva of sexually excited boars makes it a potent stimulant for oestrous behavior in females .
Propiedades
IUPAC Name |
(5S,8R,9S,10S,13R,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13-,15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVMLYAGWXSTQI-QYXZOKGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@@H]4[C@@]3(CCC(=O)C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040965 | |
| Record name | Androstenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5alpha-Androst-16-en-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
371.00 to 372.00 °C. @ 760.00 mm Hg | |
| Record name | 5alpha-Androst-16-en-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18339-16-7 | |
| Record name | Androstenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18339-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androst-16-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018339167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androstenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5α-androst-16-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5.ALPHA.-ANDROST-16-EN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWD3D5941J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5alpha-Androst-16-en-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 - 141 °C | |
| Record name | 5alpha-Androst-16-en-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



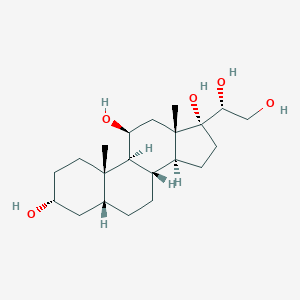
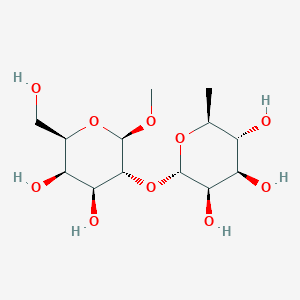
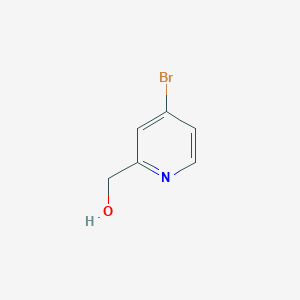

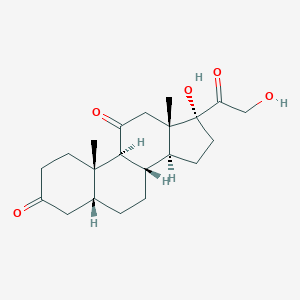
![2-(1-(1H-Benzo[d]imidazol-2-yl)hydrazinyl)ethanol](/img/structure/B145537.png)
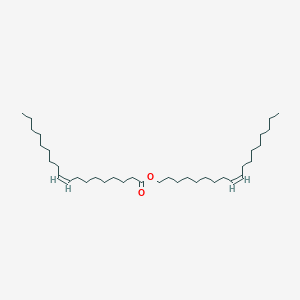
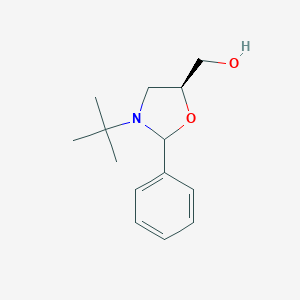
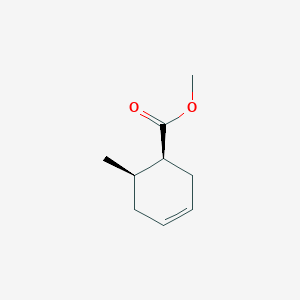
![(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B145550.png)
